1-(3-Azetidinyl)-3-piperidinol dihydrochloride
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Overview
Description
1-(3-Azetidinyl)-3-piperidinol dihydrochloride is an organic compound with the molecular formula C8H18Cl2N2. It is a white crystalline solid known for its good solubility in water and poor solubility in non-polar organic solvents . This compound is commonly used in various fields of chemistry due to its unique properties.
Preparation Methods
The preparation of 1-(3-Azetidinyl)-3-piperidinol dihydrochloride typically involves the reaction of N-(3-azetidinyl)piperidine with hydrochloric acid. This reaction can be carried out at ambient temperature, and the product is obtained by crystallization in solution . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
1-(3-Azetidinyl)-3-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Azetidinyl)-3-piperidinol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst and intermediate in organic synthesis.
Biology: It is used in the study of biological processes and the development of new pharmaceuticals.
Medicine: It is used in the development of new drugs and therapies.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Azetidinyl)-3-piperidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
1-(3-Azetidinyl)-3-piperidinol dihydrochloride can be compared with other similar compounds, such as:
- 1-(3-Azetidinyl)piperidine dihydrochloride
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
These compounds share similar structural motifs but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-2-1-3-10(6-8)7-4-9-5-7;;/h7-9,11H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDGQNLVIOFCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CNC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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